molecular formula C9H16N2O2S B13073242 2-(Azepan-2-YL)-2-methanesulfonylacetonitrile

2-(Azepan-2-YL)-2-methanesulfonylacetonitrile

Cat. No.: B13073242
M. Wt: 216.30 g/mol
InChI Key: YQDVONVGQZNRDV-UHFFFAOYSA-N
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Description

2-(Azepan-2-YL)-2-methanesulfonylacetonitrile is a specialized organic compound featuring a seven-membered azepane ring fused with a methanesulfonyl group and an acetonitrile moiety. The acetonitrile group contributes to its polarity, influencing solubility in polar solvents. This structure suggests utility in medicinal chemistry, particularly in protease inhibition or as a precursor for heterocyclic synthesis. However, detailed experimental data on its synthesis, stability, and applications remain scarce in publicly available literature.

Properties

Molecular Formula

C9H16N2O2S

Molecular Weight

216.30 g/mol

IUPAC Name

2-(azepan-2-yl)-2-methylsulfonylacetonitrile

InChI

InChI=1S/C9H16N2O2S/c1-14(12,13)9(7-10)8-5-3-2-4-6-11-8/h8-9,11H,2-6H2,1H3

InChI Key

YQDVONVGQZNRDV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(C#N)C1CCCCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-2-YL)-2-methanesulfonylacetonitrile typically involves the reaction of azepane derivatives with methanesulfonyl chloride and acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-2-YL)-2-methanesulfonylacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Azepan-2-YL)-2-methanesulfonylacetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Azepan-2-YL)-2-methanesulfonylacetonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate biological pathways and exert various effects depending on the context of its use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituent Features Molecular Formula Molecular Weight
2-(Azepan-2-YL)-2-methanesulfonylacetonitrile Azepane ring, methanesulfonyl, acetonitrile C₉H₁₄N₂O₂S 230.29 g/mol*
2-[(2-Furylmethyl)sulfonyl]acetonitrile Furylmethyl, sulfonyl, acetonitrile C₈H₇NO₃S 213.21 g/mol
2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile Benzothiazole, sulfanyl, acetonitrile C₉H₆N₂S₂ 222.29 g/mol
2-(tert-butylsulfonyl)-2-[4-(methylsulfonyl)phenylhydrazono]acetonitrile tert-butylsulfonyl, methylsulfonyl phenyl, hydrazono C₁₃H₁₇N₃O₄S₂ 343.42 g/mol

*Estimated via computational tools due to lack of experimental data.

Key Observations:

Ring Systems :

  • The azepane ring in the target compound provides greater conformational flexibility compared to the rigid furan () or benzothiazole () systems. This flexibility may enhance binding to enzymes with deep catalytic pockets.
  • Benzothiazole derivatives () exhibit aromatic thiazole rings, enabling π-π stacking interactions absent in the azepane analogue.

Sulfonyl vs. The tert-butylsulfonyl group in introduces steric hindrance, reducing reactivity compared to the smaller methanesulfonyl group in the target compound.

Hydrazono Functionality: ’s hydrazono group adds a reactive diazenyl moiety, absent in the target compound, which may facilitate chelation or coordination chemistry.

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